molecular formula C22H22N2O2S B3439013 2-[2-(2,6-dimethylanilino)-2-oxoethyl]sulfanyl-N-naphthalen-2-ylacetamide CAS No. 5927-86-6

2-[2-(2,6-dimethylanilino)-2-oxoethyl]sulfanyl-N-naphthalen-2-ylacetamide

Cat. No.: B3439013
CAS No.: 5927-86-6
M. Wt: 378.5 g/mol
InChI Key: GHVVLJZDIXUHAD-UHFFFAOYSA-N
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Description

2-[2-(2,6-dimethylanilino)-2-oxoethyl]sulfanyl-N-naphthalen-2-ylacetamide is a chemical compound with a complex structure, characterized by the presence of a naphthalene ring, a sulfanyl group, and an acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2,6-dimethylanilino)-2-oxoethyl]sulfanyl-N-naphthalen-2-ylacetamide typically involves multiple steps, starting with the preparation of intermediate compounds. The key steps include:

    Formation of the Naphthalen-2-ylacetamide Core: This can be achieved through the reaction of naphthalene derivatives with acetic anhydride under acidic conditions.

    Introduction of the Sulfanyl Group: The sulfanyl group can be introduced via a nucleophilic substitution reaction, where a suitable thiol reacts with a halogenated intermediate.

    Attachment of the 2,6-Dimethylanilino Group: This step involves the reaction of the intermediate with 2,6-dimethylaniline under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2,6-dimethylanilino)-2-oxoethyl]sulfanyl-N-naphthalen-2-ylacetamide can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted aromatic compounds depending on the electrophile used.

Scientific Research Applications

2-[2-(2,6-dimethylanilino)-2-oxoethyl]sulfanyl-N-naphthalen-2-ylacetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-(2,6-dimethylanilino)-2-oxoethyl]sulfanyl-N-naphthalen-2-ylacetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(2,6-dimethylanilino)-2-oxoethyl]sulfanyl-N-phenylacetamide
  • 2-[2-(2,6-dimethylanilino)-2-oxoethyl]sulfanyl-N-benzylacetamide

Uniqueness

2-[2-(2,6-dimethylanilino)-2-oxoethyl]sulfanyl-N-naphthalen-2-ylacetamide is unique due to the presence of the naphthalene ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from similar compounds and may contribute to its specific applications and effects.

Properties

IUPAC Name

2-[2-(2,6-dimethylanilino)-2-oxoethyl]sulfanyl-N-naphthalen-2-ylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N2O2S/c1-15-6-5-7-16(2)22(15)24-21(26)14-27-13-20(25)23-19-11-10-17-8-3-4-9-18(17)12-19/h3-12H,13-14H2,1-2H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHVVLJZDIXUHAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)NC(=O)CSCC(=O)NC2=CC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50359934
Record name 2-[2-(2,6-dimethylanilino)-2-oxoethyl]sulfanyl-N-naphthalen-2-ylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50359934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

378.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5927-86-6
Record name 2-[2-(2,6-dimethylanilino)-2-oxoethyl]sulfanyl-N-naphthalen-2-ylacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50359934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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